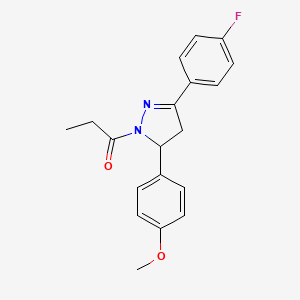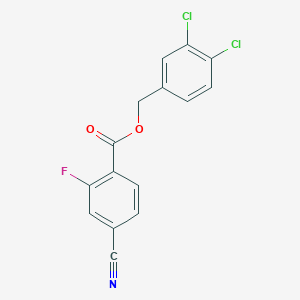
2-(1-adamantyl)-N-3-pyridinylacetamide
説明
2-(1-adamantyl)-N-3-pyridinylacetamide, also known as A-366, is a synthetic compound that belongs to the class of N-acylhydrazones. It has gained attention in the scientific community due to its potential applications in drug discovery and development. A-366 has been found to exhibit promising activity against cancer cells and has shown to be effective in treating various types of cancer.
作用機序
LSD1 is an epigenetic regulator that controls gene expression by removing methyl groups from histone proteins. This process is essential for the activation or repression of genes involved in cell growth and differentiation. 2-(1-adamantyl)-N-3-pyridinylacetamide binds to the active site of LSD1 and inhibits its demethylase activity, leading to the accumulation of methylated histones. This, in turn, results in the activation of tumor suppressor genes and the repression of oncogenes, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. It has also been shown to inhibit the migration and invasion of cancer cells, which are key factors in cancer metastasis. In addition, this compound has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
実験室実験の利点と制限
2-(1-adamantyl)-N-3-pyridinylacetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. It also has a well-defined mechanism of action, which makes it a valuable tool for studying epigenetic regulation in cancer cells. However, this compound has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet known. Additionally, its efficacy and safety in clinical trials have not been fully evaluated.
将来の方向性
There are several future directions for research on 2-(1-adamantyl)-N-3-pyridinylacetamide. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of this compound. Another area of research is the evaluation of this compound in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Additionally, the use of this compound in other disease areas, such as neurodegenerative disorders and infectious diseases, is also an area of potential research.
科学的研究の応用
2-(1-adamantyl)-N-3-pyridinylacetamide has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound works by inhibiting the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in the development and progression of cancer.
特性
IUPAC Name |
2-(1-adamantyl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-16(19-15-2-1-3-18-11-15)10-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,11-14H,4-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIQBIWISBUJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(1,3-benzodioxol-5-ylmethyl)-1-(4-tert-butylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136894.png)
![2-amino-7-methyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4136902.png)
![2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4136903.png)
![N-[2-(allyloxy)-3-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136909.png)

![1-[4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4136921.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4136937.png)
![2-(4-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4136938.png)
![2-(4-chloro-2-nitrophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4136939.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-nitrobenzamide hydrochloride](/img/structure/B4136940.png)
![N-{[(2-hydroxyethyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B4136966.png)
